1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate 1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1241725-70-1
VCID: VC18332149
InChI: InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate

CAS No.: 1241725-70-1

Cat. No.: VC18332149

Molecular Formula: C13H21F2NO4

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate - 1241725-70-1

Specification

CAS No. 1241725-70-1
Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
Standard InChI Key YLNXOQRUXIFXPA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at positions 1 and 3 with tert-butyl and ethyl carboxylate groups, respectively. The 4,4-difluoro modification introduces electron-withdrawing effects, influencing both reactivity and conformational stability .

Key Structural Attributes:

  • Piperidine Core: A six-membered nitrogen-containing ring.

  • Fluorine Substituents: Two fluorine atoms at the 4-position, enhancing metabolic stability and lipophilicity .

  • Ester Groups: Tert-butyl (Boc) and ethyl esters, providing orthogonal protection for further synthetic modifications .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H21F2NO4\text{C}_{13}\text{H}_{21}\text{F}_2\text{NO}_4
Molecular Weight293.31 g/mol
IUPAC Name1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., DMF, THF)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler piperidine precursors:

  • Ring Fluorination:
    Introduction of fluorine atoms via electrophilic fluorination or halogen exchange reactions . For example, treatment with SF4\text{SF}_4 or DAST\text{DAST} (diethylaminosulfur trifluoride) under anhydrous conditions .

  • Esterification:
    Sequential protection of the piperidine nitrogen and carboxyl groups using tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) and ethyl chloroformate, respectively .

  • Purification:
    Column chromatography or crystallization yields the final product with ≥95% purity .

Industrial-Scale Considerations

  • Catalyst Optimization: Transition metal catalysts (e.g., CuI) improve reaction efficiency in click chemistry approaches .

  • Green Chemistry: Solvent-free conditions or water-miscible solvents (e.g., ethanol) reduce environmental impact .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bifunctional ester groups enable its use in constructing complex molecules:

  • GPR119 Agonists: Analogous piperidine derivatives show potent activity against G-protein-coupled receptors involved in type 2 diabetes .

  • Antimicrobial Agents: Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with IC50_{50} values <5 μM .

Material Science

  • Ligand Design: The difluoropiperidine scaffold coordinates with transition metals, enabling applications in catalysis .

  • Polymer Modifiers: Enhances thermal stability in fluorinated polymers .

Biological Activity and Mechanisms

Mechanistic Insights

  • Enzyme Inhibition: Competes with ATP-binding sites in kinases (e.g., EGFR) .

  • DNA Interaction: Stabilizes G-quadruplex structures in telomeric regions, impairing cancer cell replication .

ParameterSpecificationSource
GHS ClassificationWarning (H315, H319, H335)
Protective MeasuresGloves, goggles, ventilation
Storage Conditions2–8°C in inert atmosphere

Environmental Impact

  • Biodegradability: Low; persistent in aquatic systems .

  • Disposal: Incineration or chemical neutralization recommended .

Comparison with Analogous Compounds

CompoundStructureBioactivity (IC50_{50})Key Difference
1-Tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylateMethyl vs. ethyl ester6.7 μM (Anticancer)Enhanced lipophilicity
4,4-Difluoropiperidine-1-carboxylic acid tert-butyl esterSingle ester groupInactiveReduced reactivity
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-fluoropiperidine-1,3-dicarboxylateStereospecific fluorination3.2 μM (Antimicrobial)Chirality-dependent efficacy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator